![molecular formula C19H18FN3O2 B2919611 1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione CAS No. 2379953-64-5](/img/structure/B2919611.png)
1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione
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Overview
Description
The quinazoline-2,4-diones scaffold, which includes “1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione”, is found in bioactive compounds and commercial drugs . They exhibit important biological activities, including antidiabetic activity .
Synthesis Analysis
The synthesis of 3-substituted quinazoline-2,4-diones, such as “1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione”, can be achieved through an easy one-pot three-components and straightforward process . This process is designed to work in both catalyst- and solvent-free conditions under microwave irradiation . The yields of the quinazoline-2,4-diones isolated from this process range from 30-65% .Molecular Structure Analysis
The molecular structure of “1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione” is based on the quinazoline-2,4-diones scaffold . The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes .Chemical Reactions Analysis
The synthesis process of “1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione” involves the formation of N-aryl-N0-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles .Mechanism of Action
Safety and Hazards
Future Directions
The results support the pharmacological potential of quinazoline-2,4-diones since all evaluated compounds behave as moderate inhibitors of the enzymes α-amylase and/or α-glucosidase . This suggests that future research could focus on exploring the potential of these compounds in the treatment of diabetes and other diseases where these enzymes play a key role.
properties
IUPAC Name |
1-(cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-15-8-4-9-16-17(15)18(24)23(12-14-7-1-2-10-21-14)19(25)22(16)11-13-5-3-6-13/h1-2,4,7-10,13H,3,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEYXEGFHQLGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=C(C(=CC=C3)F)C(=O)N(C2=O)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione |
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